molecular formula C33H48N6O5 B10772878 N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B10772878
M. Wt: 608.8 g/mol
InChI Key: HXLQLJFWNKMGET-NVLPUFGLSA-N
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Description

This compound is a highly complex organic molecule featuring a stereochemically rich architecture. Its structure integrates a 1,2-oxazole-5-carboxamide core, a cyclohexyl group, and a piperidine derivative with an aminomethyl substituent. The stereochemistry is critical to its biological interactions, with (2S), (2S,3S), and (3S) configurations influencing its three-dimensional conformation and binding affinity .

Properties

Molecular Formula

C33H48N6O5

Molecular Weight

608.8 g/mol

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22-,27-,29-/m0/s1

InChI Key

HXLQLJFWNKMGET-NVLPUFGLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4

Origin of Product

United States

Biological Activity

N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its biological activity, particularly in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the piperidine moiety suggests potential activity at opioid receptors, specifically kappa receptors, which are implicated in pain modulation and other physiological responses . The oxazole ring may enhance the compound's interaction with enzymes or receptors due to its electron-withdrawing properties.

2. Pharmacological Effects

Studies have shown that related compounds exhibit a range of pharmacological effects, including:

  • Analgesic Activity : Compounds similar to this structure have been studied for their analgesic properties, particularly as kappa opioid receptor agonists .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines .

Case Study 1: Kappa Opioid Receptor Agonists

A study focused on the synthesis and evaluation of kappa opioid receptor agonists derived from piperidine structures highlighted the importance of substituent positioning on analgesic efficacy. The findings suggested that modifications to the piperidine ring could enhance binding affinity and selectivity .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a series of piperidine derivatives to determine their biological activity. The results indicated that specific substitutions on the aromatic ring significantly influenced their analgesic properties and receptor selectivity .

Data Table: Biological Activities of Similar Compounds

Compound NameStructure TypePrimary ActivityReference
Compound APiperidineKappa agonist
Compound BOxazoleAnti-inflammatory
Compound CAmino acidAnalgesic

Scientific Research Applications

Key Structural Features

FeatureDescription
Oxazole RingContributes to biological activity
Aminomethyl GroupEnhances binding affinity to targets
Cyclohexyl GroupProvides steric hindrance affecting interactions
Carbonyl GroupsInvolved in hydrogen bonding with receptors

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(2S)-1-[[[2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide exhibit potent anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

In a study published in a peer-reviewed journal, a derivative of this compound was tested against prostate cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic use against prostate cancer .

Antidiabetic Properties

The compound also shows promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a crucial role in glucose metabolism. Inhibitors of DPP-IV are valuable in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.

Research Findings:

A similar compound was evaluated for its DPP-IV inhibitory activity and exhibited an IC50 value of 25 nM, indicating high potency. This suggests that N-[(2S)-1-[[[2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide may be developed as a novel antidiabetic agent .

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against several bacterial strains. This could lead to its application in developing new antibiotics or treatments for resistant infections.

Clinical Implications:

Given the increasing prevalence of antibiotic resistance, compounds like N-[(2S)-1-[[[2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide represent a critical area of research for new therapeutic strategies .

Drug Development

The unique chemical structure of this compound opens avenues for further modifications and optimizations. Research efforts should focus on:

  • Structure–Activity Relationship (SAR) Studies: Identifying which modifications enhance efficacy and reduce toxicity.
  • Formulation Development: Creating suitable delivery systems to improve bioavailability.
  • Clinical Trials: Conducting comprehensive trials to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₂H₄₂N₄O₄
  • Molecular Weight : 546.7 g/mol
  • Purity : Typically ≥95% (as a research-grade compound) .
  • Functional Groups: 1,2-Oxazole ring (electron-deficient heterocycle). Aminomethylpiperidine (basic nitrogen for solubility and target interaction). Cyclohexyl group (hydrophobic moiety for membrane permeability) .

Comparison with Similar Compounds

The compound’s structural complexity places it within a broader class of peptide-inspired heterocyclic molecules. Below is a detailed comparison with analogs featuring overlapping motifs:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Attributes
Target Compound C₃₂H₄₂N₄O₄ 546.7 1,2-Oxazole, cyclohexyl, aminomethylpiperidine High stereochemical complexity; dual carboxamide linkages
N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide C₂₁H₃₂N₄O₄ 404.5 Cyclohexyl, oxazole-carboxamide, amino acid backbone Simplified structure lacking piperidine; reduced molecular weight
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide C₁₇H₂₁N₃O₄S 363.4 Methanesulfonylpiperidine, phenyl-oxazole Sulfonyl group enhances solubility; phenyl boosts aromatic interactions
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide C₂₁H₂₄ClN₅O₃ 430.9 Piperazine, chlorophenyl, acetylated aniline Chlorophenyl enhances lipophilicity; piperazine improves metabolic stability
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride C₁₉H₂₄N₂O·2HCl 381.3 Methoxyphenyl, piperidine, stereochemical centers Charged hydrochloride salt improves crystallinity

Key Findings:

Stereochemical Complexity : The target compound’s multiple stereocenters (e.g., 2S, 3S configurations) differentiate it from simpler analogs like , which lack such complexity. This likely enhances target selectivity but complicates synthesis .

Piperidine vs.

Functional Group Impact: The aminomethylpiperidine group in the target compound provides a basic nitrogen for ionic interactions, absent in and .

Bioactivity Trends :

  • Oxazole-carboxamide derivatives (target compound, ) are associated with antimicrobial and kinase inhibitory activity due to heterocycle-mediated target engagement .
  • Piperidine-containing compounds (target, ) show improved blood-brain barrier penetration compared to piperazine analogs .

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